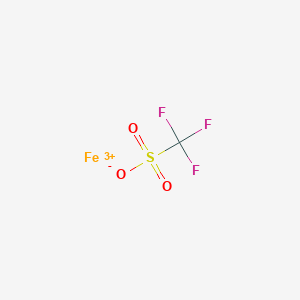

iron(3+);trifluoromethanesulfonate

Description

Iron(III) trifluoromethanesulfonate (Fe(OTf)₃, CAS 63295-48-7) is a Lewis acidic metal triflate salt with the molecular formula C₃F₉FeO₉S₃ and a molecular weight of 503.05 g/mol. It is a white crystalline powder with a melting point of 183°C . The compound is highly hygroscopic and exhibits strong acidity, making it a versatile catalyst in organic synthesis. Its paramagnetic nature (due to Fe³⁺) complicates NMR characterization, as observed in related iron(III) complexes . Industrially, it is utilized in cross-coupling reactions, oxidative amination, and C–heteroatom bond formation .

Properties

IUPAC Name |

iron(3+);trifluoromethanesulfonate | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/CHF3O3S.Fe/c2-1(3,4)8(5,6)7;/h(H,5,6,7);/q;+3/p-1 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FOATUPHCWAEQIZ-UHFFFAOYSA-M | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C(F)(F)(F)S(=O)(=O)[O-].[Fe+3] | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

CF3FeO3S+2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

204.92 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of iron(3+);trifluoromethanesulfonate involves specific chemical reactions and conditions. While detailed synthetic routes are proprietary and often protected by patents, general methods include the use of specific reagents and catalysts under controlled temperature and pressure conditions .

Industrial Production Methods

Industrial production of this compound typically involves large-scale chemical processes that ensure high yield and purity. These methods are optimized for cost-effectiveness and efficiency, often involving continuous flow reactors and advanced purification techniques .

Chemical Reactions Analysis

Types of Reactions

iron(3+);trifluoromethanesulfonate undergoes various types of chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents.

Substitution: This reaction involves the replacement of one atom or group of atoms with another, often facilitated by catalysts.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and catalysts like palladium on carbon. Reaction conditions such as temperature, pressure, and solvent choice are critical for achieving desired outcomes .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols .

Scientific Research Applications

Catalytic Applications in Organic Synthesis

Iron(III) trifluoromethanesulfonate is primarily recognized for its catalytic properties in organic reactions:

- Catalyst for Glycosidic Bond Formation : It facilitates the synthesis of 2,3-unsaturated-O-glycosides from 2,4,6-tri-O-acetyl-D-glucal, which is crucial in carbohydrate chemistry .

- Friedel-Crafts Reactions : This compound is employed to promote carbon-carbon bond formation through Friedel-Crafts acylation and alkylation reactions, enhancing the synthesis of complex aromatic compounds .

- Synthesis of Beta-Enamino Ketones and Esters : It plays a vital role in synthesizing beta-enamino ketones and esters, which are important intermediates in pharmaceuticals .

Biological Applications

In addition to its chemical applications, iron(III) trifluoromethanesulfonate has been explored for its biological significance:

- Pharmaceutical Synthesis : The compound is utilized in the development of biologically active compounds and potential pharmaceuticals due to its ability to facilitate complex molecular transformations.

- Biochemical Pathways : Research indicates that it can influence various biochemical pathways by acting as a catalyst in reactions involving electron-rich and electron-deficient species.

Industrial Applications

Iron(III) trifluoromethanesulfonate has potential industrial applications due to its efficiency and stability:

- Production of Fine Chemicals : It is used in the manufacturing of fine chemicals where precise catalytic control is essential .

- Polymer Synthesis : The compound's catalytic properties are leveraged in polymerization processes to create advanced materials with specific properties .

Comparative Analysis with Other Catalysts

| Property | Iron(III) Trifluoromethanesulfonate | Other Iron Salts |

|---|---|---|

| Catalytic Efficiency | High | Moderate |

| Solubility | Water, methanol, acetonitrile | Varies |

| Application Scope | Organic synthesis, pharmaceuticals | Limited |

| Environmental Sensitivity | Moisture sensitive | Generally stable |

Case Studies

-

Glycosidic Linkage Formation :

- A study demonstrated the effectiveness of iron(III) trifluoromethanesulfonate in synthesizing glycosidic linkages essential for carbohydrate chemistry. The reaction conditions were optimized to enhance yield and purity.

- Pharmaceutical Development :

Mechanism of Action

Conclusion

This compound is a versatile compound with significant importance in various scientific fields. Its unique properties and reactivity make it a valuable tool for researchers and industry professionals alike.

Comparison with Similar Compounds

Comparison with Similar Compounds

Physical and Chemical Properties

Iron(III) triflate distinguishes itself from other metal triflates in terms of molecular weight, color, and stability. For example:

- Iron(II) trifluoromethanesulfonate (Fe(OTf)₂, CAS 59163-91-6) has a lower molecular weight (353.99 g/mol) and appears as an off-white to brown hygroscopic powder .

- Gallium(III) triflate (Ga(OTf)₃, CAS 74974-60-0) and indium(III) triflate (In(OTf)₃, CAS 128008-30-0) are also hygroscopic but have higher molecular weights (516.93 and 562.02 g/mol, respectively) .

- Copper(II) triflate (Cu(OTf)₂, CAS 34946-82-2) is less acidic than Fe(OTf)₃ and is often employed in milder catalytic conditions .

Stability and Hygroscopicity

- Fe(OTf)₃ is stable under aerobic conditions, whereas iron(II) triflate degrades more readily, necessitating inert atmospheres for storage .

- Gallium(III) and indium(III) triflates are highly hygroscopic, limiting their use in moisture-sensitive reactions without rigorous drying .

Data Tables

Table 1: Comparative Properties of Selected Metal Triflates

*Calculated based on triflate anion mass.

Research Findings and Case Studies

- Synthesis of TADF Emitters: Fe(OTf)₃ catalyzed the formation of phenothiazine-quinoline conjugates (PTzQ1/PTzQ2) via nucleophilic aromatic substitution, achieving high yields under oxygenated conditions .

- Oxidative α-Amination : Fe(OTf)₃ enabled direct coupling of ketones with sulfonamides in 1,2-dichloroethane, showcasing superior activity compared to FeBr₃ or FeCl₃ .

- Scandium Triflate in Silsesquioxane Modification: Sc(OTf)₃ demonstrated 90% efficiency in coupling allyl-substituted organometallics with POSS silanols, outperforming heterogeneous catalysts like Nafion .

Q & A

Q. What are the key physicochemical properties of iron(3+) trifluoromethanesulfonate, and how are they determined?

Iron(3+) trifluoromethanesulfonate (Fe(OTf)₃, CAS 63295-48-7) has a molecular formula of C₃F₉FeO₉S₃ and a molecular weight of 503.05 g/mol. Key properties include:

Q. How should researchers safely handle and store iron(3+) trifluoromethanesulfonate in laboratory settings?

- Protective measures : Use nitrile gloves, lab coats, and safety goggles to avoid skin/eye contact. Work in a fume hood to prevent inhalation of aerosols .

- Storage : Keep in airtight containers under inert gas (e.g., argon) to prevent moisture absorption, which can hydrolyze the compound.

- Waste disposal : Neutralize with a weak base (e.g., sodium bicarbonate) before disposal. Collaborate with certified hazardous waste management services .

Q. What synthetic routes are commonly used to prepare iron(3+) trifluoromethanesulfonate?

The compound is typically synthesized by reacting iron(III) oxide or iron(III) chloride with trifluoromethanesulfonic acid (TfOH) under anhydrous conditions:

Key steps:

- Use stoichiometric ratios of Fe³⁺ and TfOH.

- Purify via recrystallization in dry acetonitrile or ethanol .

Advanced Research Questions

Q. How does iron(3+) trifluoromethanesulfonate compare to other metal triflates (e.g., Sc³⁺, Cu²⁺) in Lewis acid-catalyzed reactions?

Fe(OTf)₃ exhibits strong Lewis acidity due to the electron-withdrawing CF₃ groups, but its catalytic efficiency varies with solvent and substrate:

- Solvent-free conditions : Outperforms Cu(OTf)₂ in Biginelli reactions (e.g., dihydropyrimidinone synthesis) with >90% yield .

- Aprotic solvents : Competes with Sc(OTf)₃ in Friedel-Crafts alkylation but requires higher temperatures (\sim80°C).

- Limitations : Hydrolyzes in aqueous media, unlike lanthanide triflates (e.g., La(OTf)₃) .

Q. How can researchers resolve contradictions in catalytic activity data for Fe(OTf)₃ across different studies?

Discrepancies often arise from:

- Moisture content : Even trace water can hydrolyze Fe(OTf)₃, reducing activity. Validate anhydrous conditions via Karl Fischer titration .

- Substrate steric effects : Bulky substrates may hinder coordination. Use computational modeling (DFT) to predict binding affinities.

- Counterion effects : Compare with Fe(ClO₄)₃ or Fe(NO₃)₃ to isolate triflate-specific contributions .

Q. What advanced applications does Fe(OTf)₃ have in materials science?

- Conductive polymers : Fe(OTf)₃ oxidizes EDOT monomers to synthesize PEDOT:OTf films with high thermoelectric efficiency (σ = 500 S/cm, Seebeck coefficient = 40 μV/K) .

- Metal-Organic Frameworks (MOFs) : Acts as a Lewis acid node in scandium-based MOFs for gas storage, though Fe³⁺ frameworks are less explored due to hydrolysis risks .

Methodological Guidance

Q. How can researchers optimize reaction conditions for Fe(OTf)₃-catalyzed reactions?

Q. What analytical techniques are critical for studying Fe(OTf)₃ in solution-phase reactions?

- Electrospray Ionization Mass Spectrometry (ESI-MS) : Identifies Fe³⁺-substrate adducts.

- Cyclic Voltammetry (CV) : Measures redox behavior (Fe³⁺/Fe²⁺ couple at +0.45 V vs. Ag/AgCl).

- Infrared Spectroscopy (IR) : Tracks CF₃SO₃⁻ ligand vibrations (asymmetric S-O stretch at 1250 cm⁻¹) .

Tables for Quick Reference

Q. Table 1. Comparative Lewis Acidity of Metal Triflates

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.